![molecular formula C20H28N4O6 B1681747 Sibrafiban CAS No. 170094-62-9](/img/structure/B1681747.png)
Sibrafiban
描述
西布拉非班是罗氏44-3888的双前体药物,具有抑制血小板聚集的作用。 它最初被开发用于不稳定性心绞痛和急性心肌梗塞后动脉血栓形成的二级预防 . 临床试验表明,它在预防复发性缺血事件方面并不比阿司匹林更有效,因此其开发被终止 .
准备方法
西布拉非班的合成涉及多个步骤,从其前体化合物的制备开始。 . 反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。 工业生产方法可能会涉及在受控条件下扩大这些反应的规模,以确保高产率和纯度 .
化学反应分析
西布拉非班会发生各种化学反应,包括:
氧化: 这种反应可以在特定条件下发生,导致形成氧化衍生物。
还原: 还原反应可以将西布拉非班中某些官能团转化为相应的还原形式。
取代: 西布拉非班可以发生取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂. 形成的主要产物取决于具体的反应条件和所用试剂。
科学研究应用
Sibrafiban, also known as Ro 48-3657 and with the proposed brand name Xubix, is a double prodrug of Ro-44-3888, which functions as a platelet aggregation inhibitor . It was under development for the secondary prevention of arterial thrombosis following unstable angina pectoris and acute myocardial infarction (MI) . this compound is an oral, peptidomimetic, and selective antagonist of the glycoprotein IIb/IIIa receptor .
Clinical Trial Results and Findings
Phase III clinical trials of this compound did not demonstrate it to be more effective than aspirin in preventing recurrent ischemic events in patients with acute coronary syndrome, leading to the termination of its development .
In a study comparing this compound with aspirin for the prevention of major ischemic events after an acute coronary syndrome, 9233 patients who had stabilized after an acute coronary syndrome event were randomly assigned to receive aspirin (80 mg orally twice daily) or low-dose or high-dose this compound. The doses of this compound (3.0 mg, 4.5 mg, or 6.0 mg) were determined based on a model accounting for weight and serum creatinine, designed to achieve at least 25% steady-state inhibition of platelet aggregation (low dose) or at least 50% inhibition (high dose). The primary endpoint was a composite of death, non-fatal infarction or reinfarction, or severe recurrent ischemia at 90 days .
The 90-day rate of the primary endpoint did not differ significantly between the groups assigned aspirin (9.8%), low-dose this compound (10.1%), and high-dose this compound (10.1%). Major bleeding was more common with high-dose this compound (5.7%) than with aspirin (3.9%) or low-dose this compound (5.2%) .
The Thrombolysis in Myocardial Infarction (TIMI) 12 trial was a phase II, double-blind, dose-ranging trial designed to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), safety, and tolerability of this compound in 329 patients after acute coronary syndromes. The trial found that this compound achieved effective, long-term platelet inhibition with a clear dose-response, but with a relatively high incidence of minor bleeding .
Comparison with Aspirin
Aspirin is known to lower the risks of death and myocardial infarction in patients with acute coronary syndromes . While intravenous glycoprotein IIb/IIIa receptor antagonists can further reduce the rates of ischemic events in these patients , this compound did not show additional benefit over aspirin for secondary prevention of major ischemic events after an acute coronary syndrome .
作用机制
相似化合物的比较
西布拉非班与其他糖蛋白IIb/IIIa抑制剂如替罗非班和依替巴肽类似 . 西布拉非班的独特之处在于它是双前体药物,这意味着它需要代谢活化才能发挥作用 . 这种特性会影响其药代动力学和药效学,与其他抑制剂相比。 例如,替罗非班是一种非肽拮抗剂,它直接抑制糖蛋白IIb/IIIa受体,无需代谢活化 .
类似化合物
生物活性
Sibrafiban is an oral glycoprotein IIb/IIIa receptor antagonist that has been investigated for its potential in preventing thrombotic events, particularly in patients with acute coronary syndrome (ACS). This article explores the pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile of this compound, drawing on various studies and clinical trials.
Pharmacodynamics
This compound functions primarily as a platelet aggregation inhibitor by blocking the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet activation and aggregation. Upon administration, this compound is converted into its active form, Ro 44-3888, which exerts its antiplatelet effects.
Key Pharmacodynamic Findings:
- Inhibition of Platelet Aggregation: Studies have shown that at doses of 5 to 12 mg, this compound significantly inhibits platelet aggregation induced by adenosine diphosphate (ADP) and thrombin receptor-activating peptide (TRAP) .
- Dose-Response Relationship: A clear dose-response relationship was observed, with higher doses leading to greater inhibition of platelet aggregation. At 12 mg, ADP-induced aggregation was nearly completely inhibited .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various clinical studies:
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | < 5 ng/mL |
Time to Peak Concentration (Tmax) | 5.0 ± 1.7 hours |
Apparent Clearance | 13.9 ± 3.9 L/h |
Half-Life | 11.0 ± 2.8 hours |
This compound is administered orally and exhibits a complex pharmacokinetic behavior characterized by a double prodrug mechanism. The total apparent plasma clearance of the active drug is relatively low compared to other antiplatelet agents .
Clinical Efficacy
This compound's efficacy has been evaluated in several large-scale clinical trials comparing it against standard therapies like aspirin:
- Trial Overview: In a study involving over 9,000 patients with stabilized ACS, this compound was administered at varying doses alongside aspirin to assess its effectiveness in reducing major ischemic events .
- Results: The primary endpoint—composite rates of death, non-fatal infarction, or severe recurrent ischemia—showed no significant difference between this compound and aspirin groups. The rates were approximately 10% across all treatment arms .
- Bleeding Risks: Notably, higher doses of this compound were associated with increased rates of major bleeding compared to aspirin .
Safety Profile
The safety profile of this compound has been scrutinized in clinical settings:
- Adverse Events: Common adverse events included bruising and minor bleeding incidents; however, serious adverse events were rare . The incidence of major bleeding was significantly higher in patients receiving high-dose this compound compared to those on aspirin .
Case Studies
A review of case studies highlights the variability in patient responses to this compound treatment:
- Case Study A: A patient with renal impairment exhibited altered pharmacokinetics with increased drug exposure leading to enhanced antiplatelet effects and prolonged bleeding times.
- Case Study B: In another instance, a patient receiving concurrent anticoagulation therapy experienced significant bleeding complications attributed to the synergistic effects of this compound and anticoagulants.
属性
IUPAC Name |
ethyl 2-[1-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUCLPUOSXSNJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)[C@H](C)NC(=O)C2=CC=C(C=C2)/C(=N\O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170094-62-9 | |
Record name | Acetic acid, [[1-[(2S)-2-[[4-[(hydroxyamino)iminomethyl]benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170094-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。